4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE
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Overview
Description
4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is coupled with a phenyl group to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas and a palladium catalyst.
Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzamides, and various azo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazenyl group can also participate in electron transfer reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-NITRO-N-(4-PHENOXY-PHENYL)-BENZAMIDE
- N-(4-Nitrophenyl)benzamide
- N-(4-ETHOXY-2-NITRO-PHENYL)-ACETAMIDE
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
4-nitro-N-(4-phenyldiazenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19(14-6-12-18(13-7-14)23(25)26)20-15-8-10-17(11-9-15)22-21-16-4-2-1-3-5-16/h1-13H,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFCLDLIFRJVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501040375 |
Source
|
Record name | Benzamide, 4-nitro-N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501040375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102841-17-8 |
Source
|
Record name | Benzamide, 4-nitro-N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501040375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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